molecular formula C13H11NO2S B1375906 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 1394042-51-3

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1375906
CAS RN: 1394042-51-3
M. Wt: 245.3 g/mol
InChI Key: LTEWOOZGTYKUIH-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that consists of sulfur and nitrogen atoms . This ring is an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .


Synthesis Analysis

The synthesis of compounds similar to “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” often involves reactions with different aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is characterized by a thiazole ring, which consists of sulfur and nitrogen atoms . This ring has many reactive positions where various types of reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .


Chemical Reactions Analysis

The thiazole ring in “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” can participate in various types of reactions due to its aromaticity . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been studied for their potential anticancer properties. For example, certain 1,3,4-thiadiazole compounds have shown cytotoxic activity against various cancer cell lines .

Antimicrobial Agents

The 1,3,4-thiadiazole scaffold is known for its anti-microbial properties. Some drugs with this scaffold, such as sulfamethoxazole and acetazolamide, exhibit diverse biological actions including antimicrobial effects .

Antioxidant Properties

Thiazole derivatives have been synthesized and evaluated for their antioxidant capabilities. Some compounds in this class have demonstrated potent antioxidant activity in vitro .

Antitumor Activity

Some thiazoles have been reported to possess antitumor and cytotoxic activities. Certain synthesized thiazole compounds have shown potent effects on human tumor cell lines .

Future Directions

The thiazole moiety has been an area of interest for medicinal chemists due to its potential in the development of novel therapeutic agents for a variety of pathological conditions . Therefore, “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” and similar compounds may be subjects of future research in drug development .

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with a variety of targets, suggesting that 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid may also interact with multiple targets.

Mode of Action

Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid. For instance, the compound’s solubility in various solvents may affect its distribution in the body and its interaction with biological targets . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

properties

IUPAC Name

2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEWOOZGTYKUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229629
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394042-51-3
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
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2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
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2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
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2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid

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